

HQ461 vs. CR8: A Comparative Guide to Cyclin K Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HQ461

Cat. No.: B2393585

[Get Quote](#)

In the landscape of targeted protein degradation, the discovery of "molecular glues" has opened new avenues for therapeutic intervention by inducing the degradation of previously intractable protein targets. This guide provides a detailed comparison of two such molecular glues, **HQ461** and CR8, which both mediate the degradation of Cyclin K, a critical regulator of transcription. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.

Mechanism of Action: A Tale of Two Glues

Both **HQ461** and CR8 function as molecular glues that promote the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.^{[1][2][3][4]} This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, targeting it for degradation by the proteasome.^{[1][3]} The degradation of Cyclin K impairs the function of the CDK12 complex, resulting in downstream effects such as the reduced phosphorylation of the C-terminal domain of RNA polymerase II and the downregulation of genes involved in the DNA damage response.^{[2][3][4]}

While both compounds share this general mechanism, their discovery and optimization paths differ. CR8, a known CDK inhibitor, was later identified as a molecular glue degrader.^{[1][5][6]} In contrast, **HQ461** was discovered through a high-throughput screening effort specifically aimed at identifying new molecular glues.^{[3][4][7]}

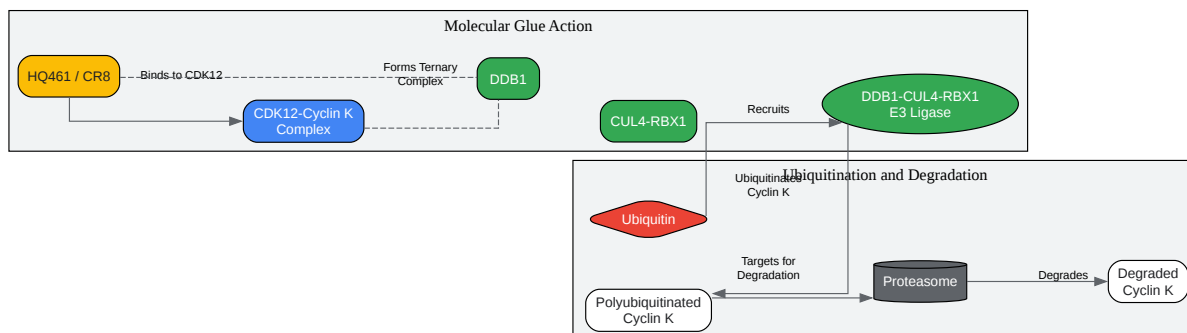
Quantitative Data Summary

The following table summarizes the key quantitative data for **HQ461** and CR8 based on available experimental evidence.

Parameter	HQ461	CR8	Reference
Cell Line	A549	MOLT-4	[2][8]
Concentration for >8-fold Cyclin K Reduction	10 μ M (at 4 hours)	Not explicitly stated in terms of fold-change, but 1 μ M showed significant degradation	[2]
IC50 for Cell Viability (A549)	1.3 μ M	Not available for A549 in the provided results	[2]
Effect on CDK12 Protein Level (A549)	50% reduction at 10 μ M (at 8 hours)	Not explicitly stated for A549	[2]

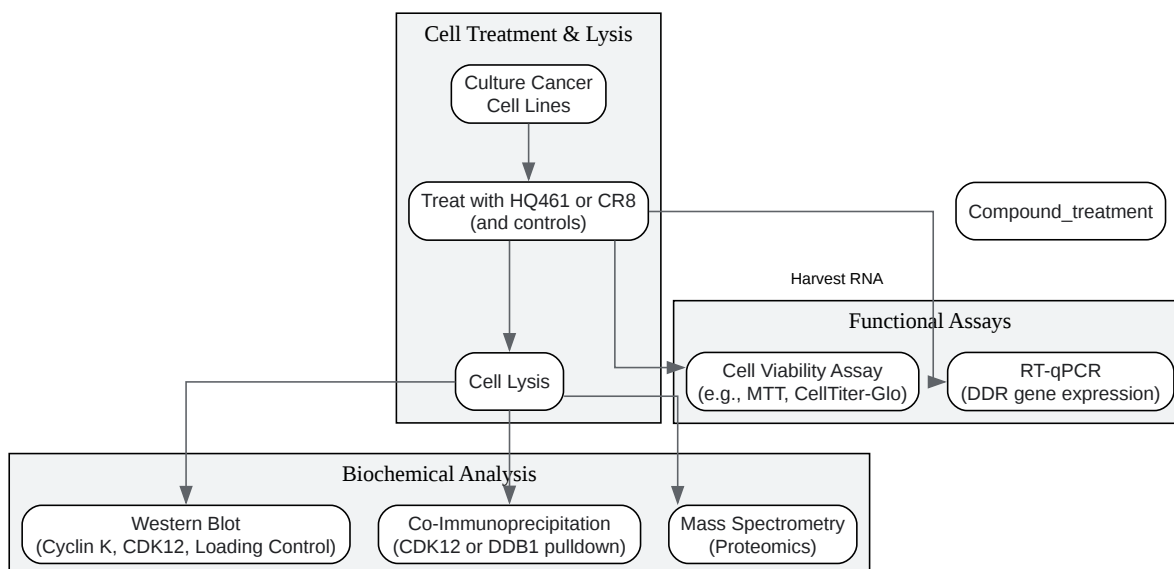
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Cyclin K degradation induced by **HQ461** and CR8, as well as a typical experimental workflow for evaluating these compounds.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **HQ461**/CR8-induced Cyclin K degradation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HQ461 vs. CR8: A Comparative Guide to Cyclin K Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2393585#comparing-hq461-vs-cr8-for-cyclin-k-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com